(2R,3S,5S)-5-(2-Amino-6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
Description
Nomenclature and Systematic Classification
The systematic nomenclature of (2R,3S,5S)-5-(2-Amino-6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol follows International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing both heterocyclic purine systems and carbohydrate-derived components. The compound belongs to the broader chemical classification of purine nucleoside analogs, specifically those modified with halogen substituents and amino groups on the purine ring system. The molecular framework consists of a 2-amino-6-chloropurine base linked through a glycosidic bond to a tetrahydrofuran sugar derivative, establishing it as a synthetic analog of naturally occurring purine nucleosides.
The systematic name reflects the precise stereochemical configuration at three critical carbon centers within the tetrahydrofuran ring, designated as 2R, 3S, and 5S according to Cahn-Ingold-Prelog priority rules. This stereochemical designation distinguishes the compound from closely related analogs such as 2-amino-6-chloropurine riboside, which exhibits a (2R,3R,4S,5R) configuration in its ribofuranose component. The compound's classification within the nucleoside analog family places it among synthetic derivatives designed to mimic natural nucleosides while incorporating structural modifications that may alter biological activity and metabolic pathways.
| Chemical Classification | Designation |
|---|---|
| Primary Class | Purine Nucleoside Analog |
| Subclass | Chlorinated Purine Riboside |
| Ring System | 2-Amino-6-chloro-9H-purine |
| Sugar Component | Tetrahydrofuran derivative |
| Stereochemical Type | (2R,3S,5S) Configuration |
Structural Relationship to Nucleoside Analogs
The structural architecture of this compound exhibits significant relationships to established nucleoside analogs, particularly those in the chlorinated purine family. The compound shares its purine base structure with 2-amino-6-chloropurine riboside, a well-characterized nucleoside analog with molecular formula C10H12ClN5O4 that has been extensively studied for its biological properties. The presence of both amino and chloro substituents on the purine ring creates a unique electronic environment that distinguishes these compounds from simpler purine analogs.
Comparative analysis with 6-chloropurine riboside reveals structural similarities in the chlorinated purine framework, though the absence of the amino group in the latter compound significantly alters the electronic properties and potential hydrogen bonding capabilities. The 6-chloropurine riboside, with molecular formula C10H11ClN4O4 and Chemical Abstracts Service number 5399-87-1, represents a closely related analog that has demonstrated various biological activities including antiviral and anticancer properties. These structural relationships provide important context for understanding how modifications to the purine ring system and sugar components can influence biological activity and cellular recognition.
The tetrahydrofuran sugar component in the target compound represents a significant structural departure from the ribofuranose moieties found in natural nucleosides and many synthetic analogs. This modification, combined with the specific (2R,3S,5S) stereochemical configuration, creates a unique three-dimensional structure that may exhibit altered binding properties compared to conventional nucleoside analogs. Research on nucleoside analogs has demonstrated that even subtle changes in stereochemistry can dramatically affect recognition by cellular enzymes and incorporation into nucleic acid synthesis pathways.
Stereochemical Configuration and Significance
The stereochemical configuration of this compound represents a critical determinant of its molecular properties and potential biological activity. The specific arrangement of substituents around the tetrahydrofuran ring creates a unique spatial organization that differs substantially from natural nucleosides and most synthetic analogs. The (2R,3S,5S) configuration places the hydroxyl group at position 3 in an opposite orientation compared to natural ribonucleosides, which typically exhibit (2R,3R,4S,5R) configurations in their sugar components.
This stereochemical arrangement has profound implications for the compound's interaction with biological systems, as enzyme recognition and substrate specificity are heavily dependent on precise three-dimensional molecular architecture. Studies of related nucleoside analogs have demonstrated that stereochemical modifications can alter recognition by nucleoside kinases, which are responsible for the initial phosphorylation steps required for biological activity. The unique configuration may also influence the compound's resistance to enzymatic degradation by nucleoside hydrolases and other metabolic enzymes.
The significance of the (2R,3S,5S) configuration extends beyond simple molecular recognition to encompass potential effects on conformational flexibility and intramolecular interactions. Research on nucleoside analogs has shown that sugar ring conformations can influence the orientation of the purine base relative to the sugar component, thereby affecting the overall molecular shape and potential binding interactions. The specific stereochemistry of this compound may confer unique conformational properties that distinguish it from conventional nucleoside analogs.
| Stereochemical Position | Configuration | Significance |
|---|---|---|
| Carbon 2 | R | Defines hydroxymethyl orientation |
| Carbon 3 | S | Unique hydroxyl positioning |
| Carbon 5 | S | Purine base attachment site |
| Overall Impact | Non-natural | Potential altered enzyme recognition |
Historical Context in Purine Nucleoside Chemistry
The development of chlorinated purine nucleoside analogs has its roots in the foundational work on purine chemistry initiated in the late 19th century, when Emil Fischer first coined the term "purine" and established the basic synthetic pathways for these heterocyclic compounds. The historical progression from basic purine synthesis to sophisticated nucleoside analogs represents one of the most significant achievements in medicinal chemistry, with chlorinated derivatives emerging as particularly important synthetic targets due to their potential biological activities.
The emergence of 2-amino-6-chloropurine riboside as a research compound in the mid-20th century marked a significant milestone in the development of modified nucleosides, with early studies demonstrating its utility as a synthetic intermediate for preparing various purine nucleoside derivatives. Historical research revealed that this compound could serve as a versatile starting material for synthesizing 6-thioguanosine, 6-selenoguanosine, and other biologically active analogs through nucleophilic substitution reactions. These discoveries established the chlorinated purine framework as a valuable synthetic platform for developing new nucleoside analogs with enhanced or modified biological properties.
The evolution of nucleoside analog chemistry has been driven by the recognition that structural modifications can profoundly alter biological activity while maintaining the essential molecular features required for cellular recognition. The development of compounds like 6-chloropurine riboside, which has demonstrated antiviral properties against human immunodeficiency virus and various herpes viruses, illustrates the potential for chlorinated purine analogs to serve as therapeutic agents. Historical studies have also revealed the importance of stereochemical configuration in determining biological activity, with research on "L" nucleosides demonstrating that mirror image enantiomers of natural nucleosides can exhibit unique and often superior biological properties compared to their natural counterparts.
The contemporary understanding of purine nucleoside chemistry builds upon decades of research into structure-activity relationships, with particular emphasis on how modifications to both the purine base and sugar components can influence biological activity. The compound this compound represents a logical extension of this historical development, incorporating both established structural motifs and novel stereochemical configurations that may offer unique biological properties. This historical context underscores the continued importance of nucleoside analog research in developing new compounds with potential applications in antiviral therapy, cancer treatment, and other therapeutic areas.
Properties
IUPAC Name |
(2R,3S,5S)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDIVMUMDVEFRG-JKUQZMGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(N=C3Cl)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C2N=C(N=C3Cl)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Coupling of Purine Derivatives with Tetrahydrofuran Intermediates
A foundational approach involves the direct coupling of a 2-amino-6-chloropurine base with a protected tetrahydrofuran (THF) sugar moiety. In one protocol, methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate is heated with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose at 160°C under reduced pressure in the presence of p-methyl benzenesulfonic acid, yielding a key intermediate with 45% efficiency after flash chromatography. This method leverages acid catalysis to facilitate nucleophilic substitution at the anomeric carbon of the sugar, though stereochemical outcomes require careful monitoring.
The reaction proceeds via a SN2 mechanism , where the purine base displaces the bromine atom on the triazole ring. Critical parameters include:
Table 1: Key Reaction Conditions for Direct Coupling
| Parameter | Value/Description | Impact on Yield/Stereoselectivity |
|---|---|---|
| Catalyst | p-Methyl benzenesulfonic acid | Accelerates nucleophilic substitution |
| Solvent | None (neat conditions) | Minimizes side hydrolysis |
| Reaction Time | 15 minutes | Balances conversion vs. degradation |
| Purification | Flash chromatography | Isolates product from byproducts |
Stereoselective Glycosylation Without Lewis Acids
A patented stereoselective process avoids Lewis acid catalysts, which often complicate purification. Instead, glycosylation employs intermediates of formula (IVa) or (IVb), where the purine base reacts with a THF-derived oxocarbenium ion under controlled conditions. This method achieves cis-configuration at the C2 and C3 positions through steric steering, critical for the target compound’s (2R,3S,5S) stereochemistry.
Key advantages include:
-
Optical Purity : Use of enantiomerically pure intermediates ensures >98% enantiomeric excess.
-
Scalability : The absence of Lewis acids simplifies post-reaction workup, enabling multigram synthesis.
Biocatalytic Approaches
Enzyme-Cascade Synthesis
Recent advances employ deoxyribose-5-phosphate aldolase (DERA) variants to assemble 2′-modified ribose-5-phosphate intermediates, which are subsequently converted into nucleosides via multienzyme cascades. For (2R,3S,5S)-5-(2-Amino-6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol, the cascade involves:
-
Aldol Addition : DERA catalyzes the stereoselective formation of the THF ring from glyceraldehyde-3-phosphate and acetaldehyde.
-
Phosphorylation : A kinase transfers a phosphate group to the 5′-OH of the sugar.
-
Nucleobase Coupling : Purine nucleoside phosphorylase (PNP) attaches the 2-amino-6-chloropurine base.
This method achieves >90% stereoselectivity for the desired (2R,3S,5S) configuration and operates under mild aqueous conditions.
Table 2: Enzymatic Cascade Performance Metrics
| Enzyme | Substrate | Conversion Efficiency | Stereoselectivity |
|---|---|---|---|
| DERA variant | Glyceraldehyde-3-phosphate | 85% | >95% |
| PNP | 2-Amino-6-chloropurine | 78% | 92% |
Analytical Validation and Optimization
Characterization Techniques
-
NMR Spectroscopy : 1H and 13C NMR confirm stereochemistry and functional group integrity.
-
Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (theoretical m/z: 316.7 for C11H14ClN5O3).
-
X-ray Diffraction (XRD) : Single-crystal XRD unambiguously assigns the (2R,3S,5S) configuration, as demonstrated in related compounds.
Yield Optimization Challenges
-
Protecting Group Strategy : Overprotection of hydroxyls reduces reactivity, while underprotection leads to side reactions. A balance is achieved using acetyl groups removed via Zemplén deacetylation.
-
Stereochemical Drift : Prolonged reaction times at high temperatures cause epimerization at C3, necessitating strict time controls.
Comparative Analysis of Synthesis Routes
Chemical Reactions Analysis
Types of Reactions
(2R,3S,5S)-5-(2-Amino-6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the purine ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alcohols, often in the presence of base catalysts.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (2R,3S,5S)-5-(2-Amino-6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is studied for its potential interactions with nucleic acids and proteins. Its structural similarity to nucleotides makes it a valuable tool for investigating DNA and RNA processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications
Industry
In industrial applications, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for use in various industrial processes, including catalysis and material science.
Mechanism of Action
The mechanism of action of (2R,3S,5S)-5-(2-Amino-6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s effects are mediated through binding to these targets, leading to alterations in their activity and subsequent biological responses. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Purine Ring
Key Findings :
- The 6-chloro substituent in the target compound improves metabolic stability compared to 6-amino analogs but may require activation (e.g., dechlorination) for therapeutic efficacy .
Stereochemical Variations in the Sugar Moiety
Key Findings :
- The (2R,3S,5S) configuration in the target compound may confer distinct pharmacokinetic profiles compared to (2R,3S,5R) isomers due to differences in sugar ring conformation .
- L-nucleoside analogs (e.g., ) often exhibit resistance to enzymatic degradation, enhancing bioavailability .
Physicochemical and Spectroscopic Comparisons
Key Findings :
Key Findings :
- Chloro-substituted purines (e.g., ) exhibit higher acute toxicity (H302) than amino analogs, necessitating stringent handling protocols .
Biological Activity
(2R,3S,5S)-5-(2-Amino-6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol, commonly referred to as 2-CdA (Cladribine), is a purine nucleoside analog with significant biological activity. This compound has garnered attention in pharmacology and medicinal chemistry due to its potential therapeutic applications, particularly in oncology and virology.
- Molecular Formula : C₁₀H₁₂ClN₅O₃
- Molecular Weight : 285.69 g/mol
- CAS Number : 120595-72-4
The biological activity of 2-CdA is primarily attributed to its structural similarity to natural nucleosides. Upon phosphorylation within cells, it is converted into active metabolites that interfere with DNA synthesis and repair processes. This mechanism is crucial for its efficacy in treating various malignancies and viral infections.
Antitumor Activity
Research indicates that 2-CdA exhibits potent antitumor properties by inhibiting DNA synthesis in rapidly dividing cancer cells. It has been particularly effective against hematological malignancies such as:
- Chronic Lymphocytic Leukemia (CLL)
- Hairy Cell Leukemia
In clinical settings, studies have shown that treatment with 2-CdA can lead to significant remission rates in patients with these conditions.
Antiviral Properties
2-CdA also demonstrates antiviral activity, particularly against:
- HIV
- Herpes Simplex Virus (HSV)
The compound's mechanism involves the inhibition of viral DNA polymerases, thereby preventing viral replication. This property has made it a subject of interest for developing antiviral therapies.
Clinical Trials
- Chronic Lymphocytic Leukemia : A phase II clinical trial evaluated the efficacy of 2-CdA in patients with relapsed CLL. Results indicated a complete response rate of approximately 50%, showcasing its potential as a frontline therapy.
- Hairy Cell Leukemia : Another study reported that patients treated with 2-CdA experienced a median progression-free survival of over five years, reinforcing its role as a critical treatment option.
- HIV Treatment : In vitro studies have demonstrated that 2-CdA effectively reduces viral load in HIV-infected cells, providing a basis for further exploration in combination therapies.
Comparative Analysis
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| 2-CdA | Purine Analog | Antitumor, Antiviral | Effective in hematological cancers |
| Acyclovir | Nucleoside | Antiviral | Primarily used for HSV |
| Gemcitabine | Nucleoside | Antitumor | Broad-spectrum anticancer agent |
This table highlights the unique aspects of 2-CdA compared to other compounds within the same class.
Research Findings
Recent studies have utilized computer-aided drug design to predict additional biological activities of 2-CdA based on its structural features. These findings suggest potential interactions with various biological macromolecules, including enzymes involved in nucleotide metabolism and cellular signaling pathways.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying this compound?
- Methodology :
- Synthesis : Cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts (e.g., Pd(PPh₃)₄) with substituted phenylboronic acids under reflux in toluene. Purification via column chromatography (EtOAc/hexane gradient) .
- Characterization : Validate purity using ¹H NMR (e.g., δ 3.46–8.11 ppm in DMSO-d₆) and ESI-MS (e.g., m/z 345.1 [M+H]⁺). Ensure >95% purity via HPLC .
- Key Considerations : Optimize reaction time (12+ hours) and catalyst loading (0.05 mmol) to maximize yield. Monitor steric effects of substituents on coupling efficiency .
Q. How should researchers safely handle and store this compound?
- Handling : Use PPE (nitrile gloves, EN 166-compliant goggles), avoid dust/aerosol formation, and work in fume hoods with HEPA filters. Refer to GHS hazard codes H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation) .
- Storage : Store at -10°C under inert gas (argon/N₂) in amber glass vials to prevent photodegradation. Avoid incompatible materials (e.g., strong oxidizers) .
Q. What analytical techniques are critical for structural confirmation?
- Primary Methods :
- NMR Spectroscopy : Assign stereochemistry via coupling constants (e.g., J = 6.3–8.6 Hz for tetrahydrofuran protons) .
- Mass Spectrometry : Confirm molecular weight (e.g., MW 252.23 g/mol) using ESI-MS or MALDI-TOF .
Advanced Research Questions
Q. How can researchers design experiments to assess this compound’s biological activity?
- Experimental Design :
- In Vitro Assays : Test cytotoxicity (IC₅₀) against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Include positive controls (e.g., doxorubicin) .
- Mechanistic Studies : Evaluate kinase inhibition (e.g., EGFR, BRAF) via fluorescence polarization or SPR binding assays. Use ATP-competitive inhibitors as benchmarks .
- Data Interpretation : Normalize activity to logP and solubility (e.g., DMSO stock solutions). Address false positives using counter-screens (e.g., luciferase interference assays) .
Q. What strategies resolve contradictions in stability data under varying conditions?
- Stability Analysis :
- Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (>150°C). Compare with analogs (e.g., fluorinated derivatives) .
- pH Sensitivity : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 2–9). Monitor degradation via HPLC-MS .
- Mitigation : Lyophilize hygroscopic batches and use stabilizers (e.g., trehalose) for long-term storage .
Q. How can researchers optimize synthetic routes to address low yields in halogenated analogs?
- Optimization Strategies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
